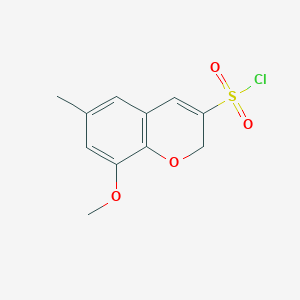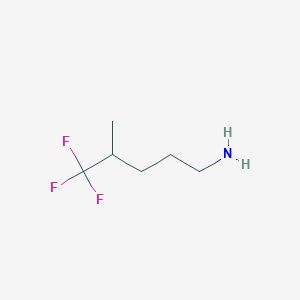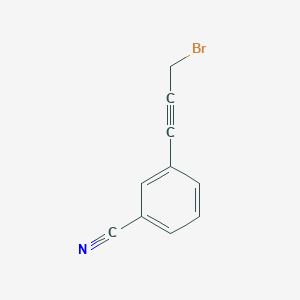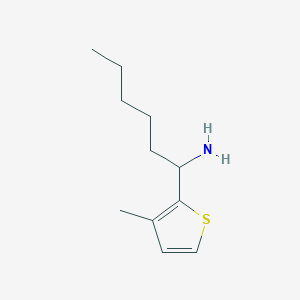
1-(3-Methylthiophen-2-yl)hexan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methylthiophen-2-yl)hexan-1-amine is a chemical compound with the molecular formula C11H19NS It is characterized by the presence of a thiophene ring substituted with a methyl group at the 3-position and an amine group attached to a hexane chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylthiophen-2-yl)hexan-1-amine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of 1,4-diketones with sulfur sources.
Substitution with Methyl Group: The methyl group is introduced at the 3-position of the thiophene ring using Friedel-Crafts alkylation.
Attachment of Hexane Chain: The hexane chain is attached to the thiophene ring through a nucleophilic substitution reaction, where an appropriate hexyl halide reacts with the thiophene derivative.
Introduction of Amine Group: The final step involves the conversion of the terminal halide group to an amine group using reagents such as ammonia or primary amines under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions
1-(3-Methylthiophen-2-yl)hexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene or tetrahydrothiophene derivative using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives such as amides or ureas when reacted with acyl chlorides or isocyanates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically conducted at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually carried out in anhydrous solvents under inert atmosphere.
Substitution: Acyl chlorides, isocyanates; reactions may require catalysts such as pyridine or triethylamine and are performed under controlled temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dihydrothiophene, tetrahydrothiophene derivatives
Substitution: Amides, ureas
科学的研究の応用
1-(3-Methylthiophen-2-yl)hexan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in the treatment of diseases where thiophene derivatives have shown efficacy.
Industry: Utilized in the production of materials with specific electronic or optical properties, such as organic semiconductors and light-emitting diodes.
作用機序
The mechanism of action of 1-(3-Methylthiophen-2-yl)hexan-1-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiophene ring can participate in π-π stacking interactions, while the amine group can form hydrogen bonds, contributing to the compound’s overall bioactivity.
類似化合物との比較
Similar Compounds
- 1-(2-Methylthiophen-3-yl)hexan-1-amine
- 1-(4-Methylthiophen-2-yl)hexan-1-amine
- 1-(3-Methylthiophen-2-yl)pentan-1-amine
Uniqueness
1-(3-Methylthiophen-2-yl)hexan-1-amine is unique due to its specific substitution pattern on the thiophene ring and the length of the hexane chain. This structural uniqueness can influence its chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.
特性
分子式 |
C11H19NS |
|---|---|
分子量 |
197.34 g/mol |
IUPAC名 |
1-(3-methylthiophen-2-yl)hexan-1-amine |
InChI |
InChI=1S/C11H19NS/c1-3-4-5-6-10(12)11-9(2)7-8-13-11/h7-8,10H,3-6,12H2,1-2H3 |
InChIキー |
BZPYKCAHUCEAEZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(C1=C(C=CS1)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



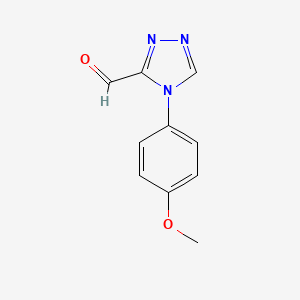
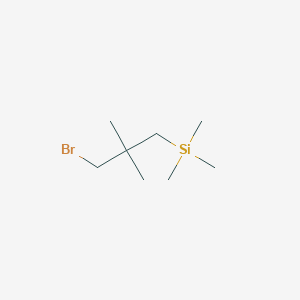
![5-{[(Benzyloxy)carbonyl]amino}-3-[(2-methylpropoxy)methyl]pentanoic acid](/img/structure/B13206736.png)
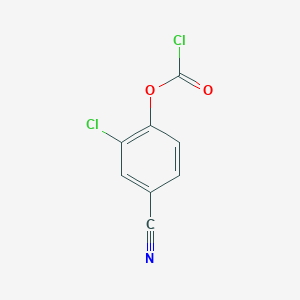
![tert-Butyl 3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxypiperidine-1-carboxylate](/img/structure/B13206741.png)
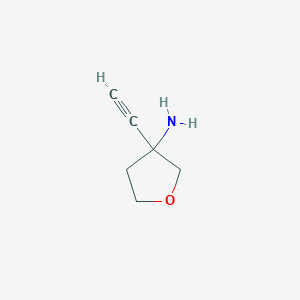
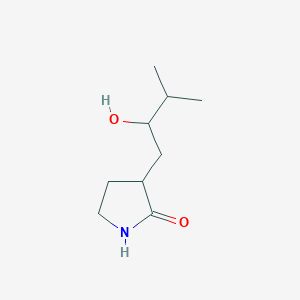
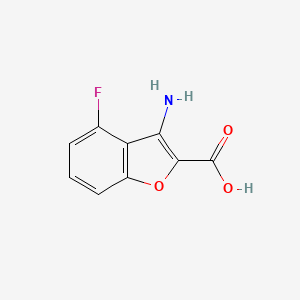
![1-[3-(methylsulfanyl)propyl]-1H-pyrazol-3-amine](/img/structure/B13206765.png)

